N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)butane-1-sulfonamide - 1421477-32-8

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)butane-1-sulfonamide

Catalog Number: EVT-2865558
CAS Number: 1421477-32-8
Molecular Formula: C17H25FN2O3S
Molecular Weight: 356.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Development of enzyme inhibitors: The sulfonamide moiety is present in several known enzyme inhibitors, including carbonic anhydrase inhibitors []. By exploring structural modifications and evaluating inhibitory activity against specific enzymes, this compound could serve as a starting point for developing novel therapeutic agents.
  • Exploration of receptor interactions: Given the presence of functional groups often involved in receptor binding, it's plausible that this molecule could interact with specific receptors in the central nervous system [] or other physiological systems. Studying these interactions could unravel novel therapeutic targets or aid in understanding receptor pharmacology.
  • Material science applications: While less explored, the unique combination of functional groups in N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide might offer potential in material science applications. For instance, it could be investigated for its ability to form self-assembled monolayers on various surfaces [], opening up possibilities for developing functional materials with tailored properties.

Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound features a benzimidazole core substituted with a (4-fluorophenyl)pyridine moiety and a 3-(2-oxopyrrolidin-1-yl)propyl side chain. []
  • Relevance: While structurally distinct from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, this compound shares the key 3-(2-oxopyrrolidin-1-yl)propyl structural element, highlighting the significance of this motif in medicinal chemistry. []

PF-232798 (N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide)

  • Compound Description: PF-232798 is a potent CCR5 antagonist developed for the treatment of HIV. It demonstrates a favorable antiviral profile and improved absorption characteristics compared to Maraviroc. []
  • Relevance: This compound showcases the use of a 3-fluorophenyl moiety linked to a complex heterocyclic system. Similarities with N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide suggest potential applications of 3-fluorophenyl-containing scaffolds in targeting different therapeutic areas. []
  • Compound Description: These compounds represent a series of N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives investigated for their anticonvulsant properties. Notably, compounds 7, 22, and 23 displayed significant antiseizure activity in the subcutaneous pentylenetetrazole test. []
  • Relevance: The presence of a fluorophenylpropyl chain connected to a piperazine ring in these compounds highlights a common structural feature with N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, suggesting a potential for exploring similar structural motifs for anticonvulsant activity. []

4-[3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)- propyljbenzonitrile

  • Compound Description: This compound, known as Finrozole, is a potent and selective nonsteroidal aromatase inhibitor under investigation as a potential treatment for estrogen-dependent diseases such as breast cancer. []
  • Relevance: The presence of a 4-fluorophenylpropyl motif within this aromatase inhibitor structure showcases the versatility of this chemical framework in medicinal chemistry, even though its core structure differs from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide. []

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H) One (5a-5r)

  • Compound Description: This series of compounds, incorporating a sulfonamide functionality within a 2-azitidinone ring system, was synthesized and evaluated for antibacterial and antioxidant properties. Some compounds within this series exhibited promising antibacterial activity surpassing streptomycin, and several demonstrated moderate to good antioxidant capabilities in DPPH radical scavenging assays. []
  • Relevance: The presence of a 4-fluorophenyl substituent and a sulfonamide group in these compounds highlights structural similarities with N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, suggesting the potential for exploring variations on this theme for antibacterial and/or antioxidant activity. []

N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides

  • Compound Description: This series of compounds, containing a sulfonamide moiety attached to a pyrrolidinone ring, were investigated for their Factor Xa inhibitory activity. []
  • Relevance: Although structurally diverse, the shared presence of a sulfonamide group and a pyrrolidinone ring with N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide emphasizes the relevance of these moieties in medicinal chemistry and their potential for influencing biological activity. []
  • Compound Description: These two compounds, particularly the former, are identified as key components of synergistic herbicidal compositions. These compositions demonstrate enhanced weed control efficacy by combining herbicides with different modes of action. []
  • Relevance: The presence of a sulfonamide group and a fluorine-containing alkyl chain in these compounds, despite structural differences from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, illustrates the diverse applications of these chemical motifs in various fields, including agriculture. []

Cyclohexyl[3-(2-methylimidazol-1-yl)propyl]phenylsilanol (4b)

  • Compound Description: Compound 4b is an M3-preferring muscarinic antagonist, synthesized as part of a study on C/Si bioisosterism in hexahydro-difenidol (HHD) and hexahydro-sila-difenidol (HHSiD) analogs. []
  • Relevance: While not directly analogous in structure to N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, this compound also features a propyl linker connecting a cyclic system (cyclohexylphenylsilanol) to a heterocycle (2-methylimidazole). This shared structural motif suggests that variations in the aromatic and heterocyclic components, as well as the presence or absence of a sulfonamide group, could be explored to fine-tune biological activity. []
  • Compound Description: Compounds 33 and 47 are potent dynamin I (dynI) GTPase inhibitors belonging to the Sulfonadyn™ class. These compounds exhibit promising anti-seizure activity in animal models, with compound 47 displaying comparable efficacy to sodium valproate. []
  • Relevance: The presence of a sulfonamide group and a substituted phenylpropyl chain in these compounds, although with different connectivity compared to N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, highlights the importance of these structural elements in designing dynamin inhibitors and potential anti-seizure agents. []
  • Compound Description: Compound 1 and its 3,5-bis-CF3 substituted analogs are identified as inhibitors of the S100A2-p53 protein-protein interaction, a promising target for pancreatic cancer treatment. They exhibit potent growth inhibitory effects on various pancreatic cancer cell lines. []
  • Relevance: This series, particularly the 3,5-bis-CF3 analogs, shares a common sulfonamide group and a phenylpropyl chain with N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide. While the core structures differ, this commonality might offer insights into the structure-activity relationship for targeting protein-protein interactions. []

N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (I)

  • Compound Description: This compound is a crucial intermediate in the synthesis of Rosuvastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia. []
  • Relevance: Despite the structural difference to N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, this compound exemplifies the use of a 4-fluorophenyl group and a sulfonamide moiety in constructing a medicinally relevant molecule, highlighting the importance of these chemical motifs in drug design. []

[14C]dabrafenib (N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzene sulfonamide, methanesulfonate salt)

  • Compound Description: [14C]Dabrafenib is a radiolabeled form of Dabrafenib, a BRAF inhibitor, used in a phase I clinical trial to study its metabolism and excretion in cancer patients. []
  • Relevance: This compound highlights the use of a fluorophenyl sulfonamide structure in a clinically relevant drug molecule. Although structurally different from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, the presence of these common elements underscores their potential in medicinal chemistry. []
  • Compound Description: This set of compounds comprises various fluorophenylpiperazine derivatives synthesized and screened for their affinity for serotonin receptors (5-HT1A, 5-HT6, and 5-HT7). They demonstrated moderate interactions with these receptors. []
  • Relevance: These compounds, despite their structural differences, share the fluorophenyl and piperazine moieties with N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide. Though the connectivity and the presence of a phosphonate group differentiate them, their shared elements suggest the potential for modulating serotonin receptor activity through structural modifications of similar scaffolds. []
  • Compound Description: These compounds were used as model compounds in a study analyzing the impact of blood-brain barrier permeability, plasma protein binding, and brain tissue binding on the time required to reach equilibrium between the brain and plasma. []
  • Relevance: Although structurally diverse and not directly analogous to N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, the inclusion of compounds like NFPS, which contains a fluorophenylpropyl moiety and a sulfonamide group, in this study emphasizes the importance of considering these structural features for optimizing drug pharmacokinetic properties, including blood-brain barrier penetration. []
  • Compound Description: These complexes represent a series of palladium-based catalysts incorporating aminocarbene ligands. These catalysts demonstrated exceptional activity in aqueous Suzuki–Miyaura cross-coupling reactions, exceeding the performance of many existing systems. []
  • Relevance: While not directly comparable in structure to N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, the presence of fluorine-containing substituents and sulfonamide groups in some of these ligands (specifically, compounds derived from ligands 15 and 17) emphasizes the potential utility of these chemical groups in designing novel catalysts. This finding suggests that exploration of similar structural motifs within the context of metal-catalyzed reactions could be worthwhile. []
  • Compound Description: Compounds 1 and 2 are fluoroalkylsilanes designed for creating environmentally safer self-assembled monolayers (SAMs) on indium tin oxide (ITO). These compounds feature a short perfluoroalkyl chain linked to a trimethoxysilylpropyl group via an amide or sulfonamide linkage. []
  • Relevance: These compounds, particularly compound 2, highlight the use of a fluorinated propyl sulfonamide structure in materials science applications. Although their core structures differ from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, the presence of a sulfonamide group and a fluorine-containing alkyl chain suggests potential for exploring related structural motifs for developing new materials with tailored properties. []
  • Compound Description: ABT-627 (1) is a highly ETA-selective endothelin antagonist. Replacing its N,N-dialkylacetamide side chain with N,S-dialkylsulfonamidoethyl leads to analogs with retained ETA affinity but with a substantial gain in ETB affinity, making them mixed ETA/ETB antagonists. []
  • Relevance: While not structurally identical to N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, these analogs demonstrate the successful incorporation of a sulfonamide moiety in modifying the pharmacological profile of an existing drug. []
  • Compound Description: These compounds were investigated for their involvement in the modulation of glutamate release in the medial prefrontal cortex, a process implicated in attentional performance. M100907 acts as a 5-HT2A receptor antagonist, Ro60-0175 as a 5-HT2C receptor agonist, and SB242084 as a 5-HT2C receptor antagonist. []
  • Relevance: Although not structurally analogous to N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, the presence of a fluorophenylethyl moiety in M100907 highlights the potential of this pharmacophore in targeting the central nervous system and modulating neurotransmitter release. []
  • Compound Description: This group includes pharmacological tools used to investigate the roles of ionotropic glutamatergic and GABAergic inputs in the firing activity of neurons in the external segment of the pallidum (GPe) in awake monkeys. 1,2,3,4-tetrahydro-6-nitro-2,3-dioxo-benzo[f]quinoxaline-7-sulfonamide serves as an AMPA/kainate receptor antagonist, 3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid as an NMDA antagonist, gabazine as a GABAA antagonist, and muscimol as a GABAA agonist. []
  • Relevance: While structurally diverse from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, the inclusion of these compounds in this study underscores the importance of understanding the roles of glutamatergic and GABAergic signaling in basal ganglia function. It suggests a potential avenue for investigating whether structural analogs of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide could interact with these neurotransmitter systems. []
  • Compound Description: These compounds, featuring a substituted benzophenone moiety linked to a dipiperidine scaffold, were synthesized and evaluated for their antibacterial activity. Several compounds within these series displayed potent activity against Gram-positive and Gram-negative bacteria, exceeding the efficacy of standard drugs. []
  • Relevance: While structurally distinct from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, the presence of a sulfonamide group in the 9a-h series emphasizes the versatility of this functional group in designing bioactive molecules, particularly those with antibacterial properties. []

(3S,3aR,6aS)-Hexahydrofuro [2,3-b] furan-3-yl (1S,2R)-3-(4-amino-N-isobutylphenylsulfonamido)-1-(4-fluorophenyl)-2-hydroxypropylcarbamate (1)

  • Compound Description: This compound is a darunavir analog, synthesized with high stereoselectivity and purity. []
  • Relevance: This compound highlights the use of a 4-fluorophenyl group and a sulfonamide moiety in an antiviral agent, demonstrating the broad applicability of these structural elements in medicinal chemistry, even though its overall structure differs significantly from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide. []
  • Compound Description: These are 2-pyridyl-triazole ligands used to construct Cu(I) and Zn(II) clusters and coordination polymers, which exhibited solid-state photoluminescence. []
  • Relevance: While structurally distinct from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, the presence of a propyl substituent in L1 highlights the common use of this alkyl chain in various chemical contexts, including coordination chemistry and materials science. []

4-amino-N-[1-[3-(4-fluorophenyl)propyl]-4-methylpiperidin-4-yl]-5-iodo-2-methoxybenzamide (123I-5-I-R91150)

  • Compound Description: 123I-5-I-R91150 is a 5-HT2A receptor antagonist radiolabeled with iodine-123, utilized in micro-SPECT studies to investigate serotonin receptor kinetics and the influence of ketamine in cats. []
  • Relevance: This compound, although structurally different from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, incorporates a 4-fluorophenylpropyl moiety, highlighting the significance of this structural element in designing molecules targeting the central nervous system and specifically, the serotonergic system. []
  • Compound Description: These compounds represent novel NMDA receptor antagonists exhibiting selectivity for NR2A- over NR2B-containing receptors. []
  • Relevance: While structurally distinct from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, the presence of a benzenesulfonamide moiety in compound 1 highlights the potential for exploring this functional group in designing compounds targeting the glutamatergic system and potentially modulating NMDA receptor activity. []
  • Compound Description: BMS-289948 and BMS-299897 are orally active gamma-secretase inhibitors studied for their potential in reducing beta-amyloid (Abeta) peptide concentrations, a key pathological feature of Alzheimer's disease. []
  • Relevance: Although structurally diverse from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, both BMS-289948 and BMS-299897 exemplify the use of fluorinated aromatic sulfonamides in drug design, highlighting the potential for exploring similar structural motifs for targeting different therapeutic areas. []

6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones

  • Compound Description: This series of compounds, featuring a pyrimidinone ring linked to a phenylpyrrolidinone moiety, was synthesized from itaconic acid derivatives using a multi-step approach. []
  • Relevance: Although structurally different from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, these compounds share the 2-oxopyrrolidine motif, highlighting the prevalence of this heterocyclic system in medicinal chemistry and its potential applications in diverse therapeutic areas. []
  • Compound Description: These compounds represent process-related impurities identified during the development of Escitalopram, a selective serotonin reuptake inhibitor used to treat depression and anxiety disorders. []
  • Relevance: Although structurally distinct from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, the identification of these impurities highlights the challenges associated with synthesizing complex pharmaceuticals and the importance of controlling for the formation of structurally related byproducts. []
  • Compound Description: Ifenprodil and its derivative SL 82.0715 are identified as cerebral anti-ischemic agents, exhibiting noncompetitive NMDA receptor antagonist properties. They are compared to CPP, a known competitive NMDA receptor antagonist. []
  • Relevance: While structurally different from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, the presence of a fluorophenyl moiety in both ifenprodil and SL 82.0715 suggests a possible connection to the central nervous system. Their NMDA receptor antagonist activity highlights the potential for exploring structural analogs of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide for similar activity. []
  • Compound Description: This list comprises various pharmacological agents investigated for their ability to substitute for cocaine in a drug discrimination paradigm in rats. These include dopamine uptake inhibitors (WIN 35,428, GBR 12909), norepinephrine uptake inhibitors (tomoxetine, nisoxetine), and dopamine D-1 agonists (SKF 38393, SKF 77434, SKF 75670), and a dopamine D2 agonist (quinpirole). []
  • Relevance: Although structurally diverse and not directly analogous to N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, the presence of a fluorophenyl moiety in several of these compounds (WIN 35,428, GBR 12909) suggests its potential relevance in influencing the dopaminergic system and potentially contributing to cocaine-like discriminative stimulus effects. []
  • Compound Description: SB656933 is a CXCR2 antagonist and Sch527123 is a dual CXCR1 and CXCR2 antagonist. These were investigated for their ability to inhibit neutrophil chemotaxis induced by alveolar macrophage-derived conditioned media in the context of chronic obstructive pulmonary disease (COPD). []
  • Relevance: While structurally distinct from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, these compounds highlight the importance of chemokine receptors in COPD pathogenesis and suggest a potential avenue for exploring the anti-inflammatory effects of structural analogs of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide. []
  • Compound Description: These compounds, including the dopamine D3/D2 agonist (+)-PD 128,907, were studied for their protective effects against cocaine toxicity in mice. Results suggest that D3 receptor activation may play a role in mitigating the convulsant and lethal effects of cocaine. []
  • Relevance: The structural similarity between (+)-PD 128,907 and N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, both incorporating a fluorophenylpropyl chain, suggests a possible shared ability to interact with dopamine receptors, particularly the D3 subtype. This finding highlights a potential area for further investigation into the pharmacological profile of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide. []

N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide (18F-FBEM)

  • Compound Description: 18F-FBEM is a novel thiol-reactive synthon developed for radiolabeling thiol-containing molecules with fluorine-18 for positron emission tomography (PET) imaging. It enables the synthesis of RGD peptide-based tracers for visualizing and quantifying αvβ3 integrin expression in vivo. []
  • Relevance: Although structurally distinct from N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide, 18F-FBEM highlights the utility of fluorine-containing building blocks in developing PET imaging agents. []

Properties

CAS Number

1421477-32-8

Product Name

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)butane-1-sulfonamide

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]butane-1-sulfonamide

Molecular Formula

C17H25FN2O3S

Molecular Weight

356.46

InChI

InChI=1S/C17H25FN2O3S/c1-2-3-10-24(22,23)19-13-16(20-9-5-8-17(20)21)12-14-6-4-7-15(18)11-14/h4,6-7,11,16,19H,2-3,5,8-10,12-13H2,1H3

InChI Key

WGBBVRBZOOOCTR-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCCC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.